molecular formula C9H13NO B1604433 (3-Methyl-2-(methylamino)phenyl)methanol CAS No. 941294-10-6

(3-Methyl-2-(methylamino)phenyl)methanol

Cat. No.: B1604433
CAS No.: 941294-10-6
M. Wt: 151.21 g/mol
InChI Key: DMEBMZOBBHGZNP-UHFFFAOYSA-N
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Description

Contextualization within the Class of Substituted Aminobenzyl Alcohols

Substituted aminobenzyl alcohols are a class of organic compounds characterized by a benzyl (B1604629) alcohol core with one or more amino groups and other substituents on the aromatic ring. organic-chemistry.org These compounds are versatile intermediates in organic synthesis and are precursors to a wide range of more complex molecules. google.com The specific placement of the amino and hydroxyl groups, along with other substituents, significantly influences the chemical reactivity and potential applications of these molecules. traskbritt.com

The reactivity of aminobenzyl alcohols is often dictated by the interplay between the electron-donating amino group and the hydroxyl group. For instance, 2-aminobenzyl alcohols are known to participate in various cyclization and condensation reactions to form heterocyclic compounds like quinolines and quinazolines. google.com The presence of additional substituents, such as the methyl and methylamino groups in the target compound, can further modulate this reactivity through steric and electronic effects.

Significance of Methylated Phenylmethanol Scaffolds in Organic Synthesis and Medicinal Chemistry

The phenylmethanol scaffold is a fundamental structural motif in a vast number of organic molecules, including many pharmaceuticals and natural products. The introduction of methyl groups onto this scaffold, a process known as methylation, can have profound effects on the molecule's properties. This "magic methyl" effect is a well-documented strategy in drug discovery. google.com

Methylation can influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. google.com By occupying specific pockets in protein binding sites or by sterically shielding susceptible parts of the molecule from metabolic enzymes, methyl groups can enhance the therapeutic potential of a drug candidate. google.com In organic synthesis, the strategic placement of methyl groups can direct the regioselectivity of reactions and provide access to complex molecular architectures.

Overview of Research on Structurally Related Aminophenylmethanols

While specific research on (3-Methyl-2-(methylamino)phenyl)methanol is not extensively documented in publicly available literature, significant research has been conducted on structurally similar compounds. For example, studies on (2-aminophenyl)methanol (2-aminobenzyl alcohol) have demonstrated its utility as a precursor in the synthesis of various heterocyclic systems. organic-chemistry.org Its reactions often involve the participation of both the amino and hydroxyl functionalities.

Similarly, compounds like [3-(aminomethyl)phenyl]methanol and its derivatives have been investigated. nih.gov These isomers, where the substitution pattern on the phenyl ring is different, provide valuable comparative data on how substituent placement affects chemical and physical properties. For instance, the basicity of the amino group and the acidity of the hydroxyl group can be expected to differ based on their relative positions and the presence of other electronic-donating or -withdrawing groups. A Chinese patent describes a synthetic method for (methylamino)(phenyl)methanol, highlighting its use as a fungicide with high activity and low toxicity. google.com

Rationale for Dedicated Investigation into this compound

The specific substitution pattern of this compound, with a methyl group at the 3-position and a methylamino group at the 2-position of the phenylmethanol core, presents a unique chemical environment. The proximity of the methylamino and hydroxymethyl groups suggests the potential for intramolecular interactions that could influence its reactivity and conformational flexibility.

A dedicated investigation into this compound is warranted to understand how this particular arrangement of substituents affects its chemical properties, reactivity in comparison to its isomers and other substituted aminobenzyl alcohols, and its potential as a building block in the synthesis of novel compounds. Such a study would contribute to a more comprehensive understanding of structure-property relationships within this class of molecules and could unveil new synthetic methodologies or molecules with interesting biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-methyl-2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-8(6-11)9(7)10-2/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBMZOBBHGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650024
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-10-6
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Methyl 2 Methylamino Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of (3-Methyl-2-(methylamino)phenyl)methanol reveals several strategic disconnections. The primary disconnection points are the carbon-nitrogen bond of the methylamino group and the carbon-carbon bond connecting the methanol (B129727) substituent to the phenyl ring. These disconnections suggest feasible synthetic routes starting from readily available precursors. The core phenylmethanol framework can be constructed through various precursor-based approaches, which will be detailed in the subsequent sections.

Precursor-Based Synthetic Approaches

A variety of precursor-based methods have been developed for the synthesis of this compound and related aminophenylmethanols. These strategies include reductive amination, N-methylation, direct alkylation, and routes involving nitroso compounds.

Exploration of Reductive Amination Strategies for Aromatic Aldehyde/Ketone Precursors

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. libretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. libretexts.org This method is advantageous as it helps to avoid the over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be 2-amino-3-methylbenzaldehyde. The reaction would proceed via the formation of an imine with methylamine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com While NaBH₄ can also reduce the initial aldehyde, NaBH₃CN is a milder agent that selectively reduces the iminium ion formed in situ, especially under mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com NaHB(OAc)₃ is another effective reagent, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). mdma.ch

Dehydrating agents such as titanium(IV) isopropoxide (Ti(iPrO)₄) can be employed to facilitate imine formation. acsgcipr.org The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions. mdma.chacsgcipr.org

PrecursorReagentsProductNotes
2-amino-3-methylbenzaldehydeMethylamine, Reducing Agent (e.g., NaBH₃CN)This compoundThe reaction proceeds via an intermediate imine.
2-hydroxy-3-methylbenzaldehydeMethylamine, Reducing AgentThis compoundThis would involve an initial amination followed by reduction.

N-Methylation Pathways for Primary Amine Analogs of Phenylmethanol

N-methylation of the corresponding primary amine, (2-amino-3-methylphenyl)methanol, offers another direct route to the target compound. This approach focuses on the selective addition of a methyl group to the nitrogen atom.

Traditional methods for N-methylation often involve the use of alkyl halides like methyl iodide, but these can lead to over-alkylation, producing quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled and selective methods are therefore preferred. One such method is reductive amination using formaldehyde (B43269) as the C1 source, followed by reduction. researchgate.net

Heterogeneous catalysts, such as supported nickel nanoparticles (Ni/ZnAlOₓ-600), have been shown to be effective for the mono-N-methylation of various amines using methanol as the methylating agent, with yields ranging from 75.3–97.3%. rsc.org Photocatalytic methods using silver-loaded titanium dioxide (Ag/TiO₂) have also been developed for the N-methylation of amino acids with methanol under UV irradiation. chemrxiv.org

Another approach involves the use of a sulfonyl protecting group. The primary amine can be sulfonylated, for instance with 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation of the sulfonamide nitrogen and subsequent deprotection with a thiol nucleophile to yield the secondary N-methyl amine. google.com

PrecursorReagentsProductKey Features
(2-amino-3-methylphenyl)methanolFormaldehyde, Reducing AgentThis compoundA form of reductive amination.
(2-amino-3-methylphenyl)methanolMethanol, Heterogeneous Ni catalystThis compoundSustainable approach with high selectivity for mono-methylation. rsc.org
(2-amino-3-methylphenyl)methanol2,4-dinitrobenzenesulfonyl chloride, Methylating agent, ThiolThis compoundMulti-step process involving protection and deprotection. google.com

Direct Alkylation Methodologies for Phenolic Derivatives

The synthesis of phenylmethanol derivatives can also be approached through the direct alkylation of phenolic precursors. nih.gov Phenolic compounds are known for their wide range of biological activities, and their derivatives are of significant interest. nih.gov The synthesis of complex phenols can be challenging due to the need for harsh reaction conditions that may not be compatible with sensitive functional groups. chemistryviews.org

Palladium-catalyzed methods have been developed to prepare phenols from aryl halides under milder conditions, using a surrogate for the typically harsh hydroxide (B78521) reagent. chemistryviews.org Once the phenolic framework is established, further modifications can be made. For instance, o-allyl phenols can undergo Wacker-type oxidative cyclization catalyzed by PdCl₂ to form benzofurans. nih.gov

While direct alkylation of a phenolic precursor like 2-(methylamino)-3-methylphenol could theoretically yield the target compound, this route is less common and may present challenges in controlling the site of alkylation.

Development of Routes via Nitroso Compounds and Methylboronic Acid

A notable synthetic strategy for N-methyl aromatic amines involves the reaction of nitroso compounds with methylboronic acid. acs.org This method has been successfully applied to synthesize (3-(methylamino)phenyl)methanol from (3-nitrosophenyl)methanol and methylboronic acid in the presence of triethyl phosphite, affording the product in a 63% yield. acs.org

The Petasis reaction, also known as the borono-Mannich reaction, is a multi-component reaction of an amine, a carbonyl, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can tolerate a wide range of functional groups, making it valuable in drug discovery. wikipedia.orgnih.gov While typically used for synthesizing allyl and benzyl (B1604629) amines, recent advancements have explored its application with alkyl boronates. chemrxiv.org A variation of this reaction could potentially be adapted for the synthesis of this compound. The reaction generally proceeds via the formation of an imine, followed by the nucleophilic addition of the organic ligand from the boronic acid. organic-chemistry.org

PrecursorReagentsProductYieldReference
(3-nitrosophenyl)methanolMethylboronic acid, P(OEt)₃(3-(Methylamino)phenyl)methanol63% acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For reductive amination reactions, the choice of solvent and reducing agent plays a significant role. commonorganicchemistry.commdma.ch

Sodium triacetoxyborohydride (STAB) is a highly selective reducing agent for reductive aminations and is often used in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane. commonorganicchemistry.comharvard.edu Acetic acid can be used as a catalyst, particularly for ketone reactions. mdma.ch An advantage of using STAB is its compatibility with acid-sensitive functional groups. mdma.ch

When using sodium borohydride (NaBH₄), it is often added after allowing sufficient time for imine formation to prevent the reduction of the starting aldehyde or ketone. commonorganicchemistry.com Methanol and ethanol (B145695) are common solvents for NaBH₄ reductions. commonorganicchemistry.com

For weakly nucleophilic amines, sodium cyanoborohydride (NaBH₃CN) can be sluggish. mdma.ch In such cases, careful selection of the reducing agent and reaction conditions is necessary to minimize side reactions like carbonyl reduction. mdma.ch In instances where dialkylation is a persistent side reaction, a stepwise procedure involving the preformation and isolation of the imine followed by reduction can be a superior strategy. harvard.eduorganic-chemistry.org

A patent for the synthesis of (methylamino)(phenyl)methanol highlights a method aimed at improving yield and reducing reaction time by using specific catalysts and reflux conditions. google.com

Reaction TypeKey Optimization ParametersCommon Reagents/ConditionsExpected Outcome
Reductive AminationSolvent, Reducing Agent, pH, CatalystNaHB(OAc)₃ in DCE/THF; NaBH₃CN at pH 4-5; NaBH₄ in MeOH/EtOHIncreased yield and purity, minimized side reactions. commonorganicchemistry.commdma.chharvard.edu
N-MethylationCatalyst, Methylating AgentHeterogeneous Ni catalysts with methanol; Photocatalysis with Ag/TiO₂High selectivity for mono-N-methylation. rsc.orgchemrxiv.org

Strategies for Stereoselective Synthesis of this compound

The creation of a single enantiomer of this compound is crucial for its potential applications in fields where chirality dictates biological activity. Stereoselective synthesis can be approached through various methods, primarily focusing on the asymmetric reduction of a prochiral ketone or aldehyde precursor, namely 2-(methylamino)-3-methylbenzaldehyde.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation:

One of the most powerful methods for the enantioselective reduction of ketones and aldehydes is catalytic asymmetric hydrogenation. This typically involves the use of a chiral transition metal catalyst, such as those based on ruthenium, rhodium, or iridium, with a chiral ligand. For the reduction of 2-(methylamino)-3-methylbenzaldehyde, a catalyst system like RuCl(R, R)-YCH(C₆H₅)CH(C₆H₅)NH₂ in the presence of a base could be employed. nih.gov These catalysts are known to effectively reduce benzaldehydes to their corresponding alcohols with high enantioselectivity. nih.govorganic-chemistry.org

Asymmetric transfer hydrogenation offers a practical alternative, often using isopropanol (B130326) or formic acid as the hydrogen source. nih.govorganic-chemistry.org A combination of a chiral Ru complex and a base like potassium tert-butoxide (KOtBu) has been shown to catalyze the asymmetric transfer hydrogenation of various benzaldehydes, yielding chiral benzyl alcohols with high enantiomeric excess (ee). organic-chemistry.org The choice of the chiral ligand is critical in achieving high stereoselectivity.

Biocatalytic Reductions:

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral alcohols. researchgate.net The use of whole microbial cells or isolated enzymes (such as alcohol dehydrogenases or ketoreductases) can afford high enantioselectivity under mild reaction conditions. researchgate.net For the synthesis of this compound, a potential biocatalytic approach would involve the enzymatic reduction of 2-(methylamino)-3-methylbenzaldehyde. Various vegetable wastes, such as those from capulin and mamey seeds, have been shown to contain enzymes capable of reducing benzaldehyde (B42025) to benzyl alcohol, highlighting the potential for discovering novel biocatalysts from natural sources. scielo.org.mx

Engineered amine dehydrogenases have also been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, a strategy that could be adapted for the synthesis of the target molecule. chemrxiv.org

Interactive Table: Strategies for Stereoselective Synthesis

StrategyCatalyst/EnzymePrecursorKey FeaturesPotential ee
Catalytic Asymmetric HydrogenationChiral Ru, Rh, or Ir complexes2-(methylamino)-3-methylbenzaldehydeHigh efficiency, broad substrate scope>95%
Asymmetric Transfer HydrogenationChiral Ru complexes with isopropanol/formic acid2-(methylamino)-3-methylbenzaldehydeMilder conditions, practical>95%
Biocatalytic ReductionAlcohol dehydrogenases, ketoreductases2-(methylamino)-3-methylbenzaldehydeHigh enantioselectivity, greenOften >99%

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be designed with these principles in mind, from the choice of starting materials to the reaction conditions and byproducts.

Atom-Economical N-Methylation:

A key step in the synthesis is the introduction of the methylamino group. Traditional methods often involve toxic and hazardous reagents. A greener alternative is the direct N-methylation of the precursor 2-amino-3-methylbenzoic acid using methanol as a C1 source. rsc.org This "hydrogen borrowing" strategy, often catalyzed by transition metals like ruthenium or iridium, is highly atom-economical, producing water as the only byproduct. rsc.orgorganic-chemistry.org The use of renewable methanol as a methylating agent further enhances the green credentials of this approach. rsc.org

Use of Greener Solvents and Catalysts:

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water is an ideal green solvent, and biocatalytic reactions are often performed in aqueous media. scielo.org.mx For other steps, the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) or anisole (B1667542) can be considered. thieme-connect.de

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of green chemistry. For instance, a polymer-immobilized Noyori catalyst has been used for the asymmetric hydrogenation of a related propiophenone (B1677668) derivative, demonstrating the potential for recyclable chiral catalysts. mdpi.com

Biocatalysis as a Green Tool:

As mentioned in the stereoselective synthesis section, biocatalysis offers significant green advantages. Reactions are typically run under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding the use of harsh reagents and organic solvents. researchgate.netmdpi.com The enzymes themselves are biodegradable and derived from renewable resources.

A potential green synthetic route could start from 3-nitrobenzaldehyde, which can be converted to 3-aminobenzoic acid in subcritical water using a carbonaceous bio-based material as a catalyst. researchgate.net This one-pot process involves the reduction of the nitro group and the oxidation of the formyl group, showcasing a sustainable approach to key intermediates. researchgate.net

Interactive Table: Green Chemistry Approaches

Green PrincipleApplication in SynthesisSpecific Method/ReagentEnvironmental Benefit
Atom EconomyN-MethylationCatalytic N-methylation with methanolWater as the only byproduct
Safer SolventsReaction MediumWater, CPME, AnisoleReduced toxicity and environmental impact
CatalysisAsymmetric Reduction & N-MethylationHeterogeneous catalysts, biocatalystsCatalyst recyclability, mild conditions
Renewable FeedstocksStarting Materials & ReagentsBiocatalysts from renewable sources, methanolReduced reliance on fossil fuels

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2 Methylamino Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full analysis using ¹H, ¹³C, and two-dimensional NMR techniques would be required for an unambiguous structural assignment of (3-Methyl-2-(methylamino)phenyl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display complex splitting patterns for the three protons on the benzene (B151609) ring. The benzylic protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet or a doublet depending on coupling to the hydroxyl proton. The methyl group attached to the ring (-CH₃) and the methyl group of the amino function (-NHCH₃) would each produce a singlet. The protons of the hydroxyl (-OH) and amino (-NH) groups would also be present, with their chemical shifts and appearance being dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the this compound molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon atoms of the benzene ring would resonate in the aromatic region of the spectrum. The benzylic carbon of the methanol group, the methyl carbon on the ring, and the methyl carbon of the amino group would appear in the aliphatic region at characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would reveal proton-proton coupling relationships, for instance, between the aromatic protons. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would provide information about longer-range couplings (2-3 bonds), which is crucial for connecting the different functional groups, for example, showing the correlation between the benzylic protons and the aromatic carbons.

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, and a band in a similar region would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations from the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1000-1260 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

The Raman spectrum would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substituted benzene ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which has a molecular formula of C₈H₁₁NO and a monoisotopic mass of 137.0841 g/mol . This technique provides a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing how the molecule breaks apart upon ionization. Predicted collision cross section data for adducts such as [M+H]⁺ and [M+Na]⁺ are available, but experimental HRMS data is needed for confirmation. uni.lu

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding. Currently, there is no publicly available crystal structure data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

The core chromophore of the molecule is the benzene ring. The electronic transitions of benzene itself, primarily the π → π* transitions, are significantly influenced by the presence of substituents. In the case of this compound, the phenyl ring is functionalized with three groups: a methyl group (-CH₃), a methylamino group (-NHCH₃), and a hydroxymethyl group (-CH₂OH). Both the methylamino and hydroxymethyl groups are considered auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum.

The methylamino group, being a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, is expected to cause a significant bathochromic (red) shift of the benzene absorption bands. This is due to the delocalization of the nitrogen lone pair into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The methyl group, a weak electron-donating group through hyperconjugation, will also contribute to a minor bathochromic shift. The hydroxymethyl group has a weaker auxochromic effect compared to the amino group.

The electronic spectrum of this compound is therefore predicted to be dominated by the influence of the powerful methylamino auxochrome. The primary absorption bands, corresponding to the π → π* transitions of the benzene ring (analogous to the E₂ and B bands of benzene), are expected to be shifted to longer wavelengths and to increase in intensity compared to benzene or toluene.

To illustrate the expected spectral characteristics, we can examine the UV-Vis absorption data of a closely related compound, o-aminobenzyl alcohol, which lacks the methyl substituents but shares the key ortho-amino and hydroxymethyl functionalities. Data from the NIST Chemistry WebBook for o-aminobenzyl alcohol shows distinct absorption maxima that are significantly red-shifted from those of benzene. nist.gov

Table 1: Comparison of UV-Vis Absorption Maxima of Benzene and Related Analogs

Compound λmax (nm) Solvent
Benzene ~204, ~256 Hexane
o-Aminobenzyl alcohol ~235, ~285 Not Specified

This is a predicted range based on substituent effects.

The presence of the additional methyl group on the ring and the N-methylation in this compound are expected to further modulate these absorption bands. The N-methylation slightly increases the electron-donating ability of the amino group, likely leading to a small additional bathochromic shift compared to a primary amine. The methyl group at the meta position relative to the hydroxymethyl group and ortho to the methylamino group will also contribute a small red shift.

Fluorescence Spectroscopy

Aromatic compounds with electron-donating substituents, such as amino groups, often exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a phenomenon known as the Stokes shift). It is anticipated that this compound will be fluorescent upon excitation at its absorption maximum.

The fluorescence properties, including the emission wavelength (λem) and quantum yield (Φf), will be highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. wikipedia.org In polar solvents, the excited state, which is generally more polar than the ground state for molecules with electron-donating groups, will be stabilized to a greater extent, leading to a red shift in the emission spectrum.

While specific fluorescence data for this compound is unavailable, studies on similar molecules like N,N-dimethyl-o-toluidine suggest that such compounds are indeed fluorescent. The exact emission maximum and quantum yield would need to be determined experimentally.

Table 2: Predicted Spectroscopic Properties of this compound

Spectroscopic Parameter Predicted Value/Characteristic Rationale
UV-Vis Absorption
λmax (π → π*) ~240-250 nm and ~290-300 nm Based on the strong auxochromic effect of the methylamino group and comparison with o-aminobenzyl alcohol.
Molar Absorptivity (ε) Higher than benzene The presence of strong auxochromes increases the probability of electronic transitions.
Fluorescence Emission
Emission Expected to be fluorescent Aromatic amines are typically fluorescent.
λem > 300 nm Stokes shift from the lowest energy absorption band.

Computational and Theoretical Chemistry Studies of 3 Methyl 2 Methylamino Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

A typical DFT study of (3-Methyl-2-(methylamino)phenyl)methanol would begin by optimizing the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of atoms, corresponding to the most stable structure. Researchers would employ a functional, such as the widely used B3LYP or a more modern functional like M06-2X, combined with a basis set, for instance, 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net The output of such a calculation provides key parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be used to predict the results of experimental techniques like X-ray crystallography. researchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.)

ParameterAtom ConnectionsCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C(ar)-CH2OH1.515
Bond Length (Å)C(ar)-NH1.380
Bond Angle (°)C(ar)-C(ar)-NH121.5
Dihedral Angle (°)H-N-C(ar)-C(ar)178.9

Furthermore, DFT calculations yield thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability and its potential to participate in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis and Photophysical Behavior

To understand how this compound interacts with light, researchers would employ Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT is used to calculate the properties of a molecule's electronic excited states. The primary output is the prediction of the molecule's electronic absorption spectrum, detailing the wavelengths of light it is likely to absorb.

These calculations would identify the key electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the orbitals involved would reveal the nature of these transitions (e.g., π→π* or n→π*). This information is fundamental to predicting the compound's color, fluorescence, and phosphorescence characteristics.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.085HOMO → LUMO
S₀ → S₂2750.150HOMO-1 → LUMO

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the interactions between orbitals within a molecule. It translates the complex calculated molecular orbitals into a more intuitive picture of Lewis-like chemical bonds and lone pairs.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the phenyl ring and involving the lone pairs on the nitrogen and oxygen atoms. A key aspect would be the investigation of intramolecular hydrogen bonding, for example, between the hydroxyl group's hydrogen and the nitrogen of the amino group. The analysis calculates the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, providing a quantitative measure of their strength.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound is not rigid. Rotation can occur around several single bonds, such as the C(ar)-CH₂OH bond and the C(ar)-NH bond. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

Researchers would construct a Potential Energy Surface (PES) by systematically rotating one or more dihedral angles and calculating the corresponding energy at each step using a method like DFT. The resulting plot would reveal the lowest-energy conformers (global and local minima) and the energy barriers to rotation between them. This is critical for understanding which shapes the molecule is most likely to adopt at a given temperature.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or methanol) and calculating the forces between all atoms to simulate their trajectories. rsc.org

These simulations provide powerful insights into solvent effects. They can show how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. By analyzing radial distribution functions and hydrogen bonding patterns between the solute and solvent, researchers can understand how the solvent influences the compound's conformational preferences and stability. rsc.org This is particularly relevant for understanding its behavior in a realistic chemical or biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry enables the accurate prediction of various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structures. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. nih.govnih.gov For this compound, the chemical shifts would be calculated for each unique proton and carbon atom. These theoretical values are then compared with experimental data, often showing good correlation after appropriate scaling. nih.gov For instance, in studies of related substituted phenyl compounds, DFT calculations have successfully reproduced experimental NMR data, with mean absolute errors that can be as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C. nih.gov The calculations would account for the electronic environments of the methyl, aminomethyl, and hydroxymethyl protons, as well as the aromatic protons and carbons, providing a detailed assignment of the NMR spectrum.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the methyl and aromatic groups, and various bending and stretching modes of the phenyl ring. ias.ac.in Theoretical vibrational spectra are often scaled to correct for anharmonicity and the approximations inherent in the computational methods, leading to excellent agreement with experimental spectra. nih.gov

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). researchgate.netcecam.org This method calculates the energies of electronic excitations from the ground state to various excited states. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). rsc.org Analysis of the orbitals involved can characterize the nature of the transitions, such as π→π* or n→π* transitions associated with the aromatic ring and heteroatoms. rsc.org

Parameter Computational Method Predicted Information Illustrative Example from Related Compounds
¹H and ¹³C NMR Chemical ShiftsDFT with GIAOChemical shift values for each nucleusGood correlation with experimental data for substituted phenyl benzimidazoles. nih.gov
Vibrational FrequenciesDFTIR and Raman active vibrational modesCalculated frequencies for 3-hydroxy-3',4',5,7-tetramethoxyflavone (B73895) show good agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in
Electronic TransitionsTD-DFTAbsorption wavelengths (λmax) and oscillator strengthsCalculated electronic absorption spectrum for a Pd(II) complex using TD-DFT showed good agreement with experimental data. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. For this compound, this could involve studying reactions such as oxidation of the alcohol or substitution at the aromatic ring.

DFT calculations are commonly employed to locate the minimum energy structures of reactants, products, and intermediates, as well as the saddle points corresponding to transition states on the potential energy surface. acs.orgresearchgate.net For example, in the oxidation of a similar compound, 2-aminobenzyl alcohol, computational studies can help to elucidate the reaction mechanism by identifying the key intermediates and transition states. nih.govresearchgate.net The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. acs.org

In a hypothetical reaction involving this compound, computational methods could be used to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible mechanisms.

Characterize the geometry of the transition state: Providing a snapshot of the bond-breaking and bond-forming processes.

Analyze the electronic structure of the transition state: To understand the factors that stabilize it.

For instance, studies on the reactions of benzyl (B1604629) alcohols have shown that the presence of substituents can significantly influence the stability of transition states and thus the reaction outcome. researchgate.net Computational analysis of the transition state for a reaction involving this compound would reveal the intricate balance of steric and electronic effects from the methyl, methylamino, and methanol (B129727) groups.

Reaction Aspect Computational Approach Derived Information
Reaction PathwayDFT geometry optimizationMinimum energy structures of reactants, products, and intermediates
Transition StateSaddle point search algorithms (e.g., QST2, QST3)Geometry and energy of the transition state
Activation EnergyEnergy difference between reactants and transition stateQuantitative prediction of reaction rate

Analysis of Chemical Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions, Local Reactivity Indices)

To understand and predict the chemical reactivity of this compound, a variety of reactivity descriptors can be calculated using computational methods. These descriptors provide insights into where a molecule is most likely to react with electrophiles or nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. nih.govrsc.org It visually indicates the regions of positive and negative potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. nih.govimist.ma

Fukui Functions and Local Reactivity Indices: Fukui functions, derived from conceptual DFT, provide a more quantitative measure of local reactivity. scm.comscm.comresearchgate.net The Fukui function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f⁻(r) indicates its propensity to donate an electron (electrophilic attack). scm.comresearchgate.net By condensing these functions to individual atoms, one can rank the reactivity of different sites within the molecule. For this compound, these calculations would likely identify the nitrogen and oxygen atoms as key sites for electrophilic attack, and specific carbon atoms on the aromatic ring as potential sites for both electrophilic and nucleophilic substitution, depending on the nature of the attacking species.

Descriptor Definition Information Provided for this compound
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface. nih.govIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org
Fukui Function (f⁺, f⁻)The change in electron density at a point when an electron is added or removed. scm.comQuantifies the susceptibility of each atom to nucleophilic (f⁺) or electrophilic (f⁻) attack. researchgate.net
Local SoftnessRelated to the Fukui function and global softness.Predicts the most reactive sites based on the hard-soft acid-base (HSAB) principle.

Investigation of Intramolecular Charge Transfer Phenomena

Molecules containing both electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT) upon electronic excitation. In this compound, the methylamino group can act as an electron donor, while the phenyl ring and the hydroxymethyl group can have varying degrees of electron-accepting character.

TD-DFT calculations are essential for studying ICT processes. tum.de By analyzing the nature of the molecular orbitals involved in the electronic transitions, one can determine if a significant transfer of electron density occurs from the donor to the acceptor part of the molecule upon excitation. nih.gov For example, in related aminobenzonitriles, dual fluorescence is observed, which is attributed to emission from both a locally excited state and a charge-transfer state. researchgate.net

For this compound, computational studies would aim to:

Identify ICT states: By examining the character of the excited states calculated by TD-DFT.

Determine the geometry of the ICT state: The geometry of the molecule can change significantly in the excited state to facilitate charge transfer.

Calculate the energy of the ICT state: To assess the likelihood of ICT occurring.

The relative orientation of the methylamino and hydroxymethyl groups, as well as the methyl group on the ring, will influence the extent of orbital overlap and, consequently, the efficiency of any ICT process. Studies on similar systems have shown that the solvent environment can also play a crucial role in stabilizing charge-transfer states. tum.de

Theoretical Prediction of Non-linear Optical Properties

Molecules with large changes in dipole moment upon electronic excitation and significant hyperpolarizability are of interest for applications in non-linear optics (NLO). The presence of electron-donating (methylamino) and potentially electron-accepting moieties in this compound suggests it could possess NLO properties.

Computational methods, particularly DFT, can be used to calculate the key parameters that govern NLO behavior, such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). ias.ac.innih.govscielo.org The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO response of a molecule. imist.ma

Theoretical studies on various organic molecules have established relationships between molecular structure and NLO properties. researchgate.net For this compound, calculations would focus on:

Optimizing the molecular geometry: To obtain an accurate starting point for property calculations.

Calculating the dipole moment and hyperpolarizabilities: Using appropriate DFT functionals and basis sets. ias.ac.in

Analyzing the contribution of different electronic transitions to the NLO response: Through a sum-over-states approach.

The results of these calculations would indicate whether this compound is a promising candidate for NLO applications and could guide the design of related molecules with enhanced NLO properties.

NLO Property Computational Parameter Significance
Second-order NLO responseFirst hyperpolarizability (β)A large β value indicates a strong NLO response. imist.ma
Linear optical responseLinear polarizability (α)Describes the linear response of the molecule to an electric field.
Charge distributionDipole moment (μ)A large change in dipole moment between the ground and excited states often correlates with a large β.

Applications of 3 Methyl 2 Methylamino Phenyl Methanol in Research and Applied Chemistry

Role as an Intermediate and Building Block in Advanced Organic Synthesis

(3-Methyl-2-(methylamino)phenyl)methanol serves as a crucial starting material or intermediate in the construction of intricate molecular architectures. Its bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol, allows for a diverse range of chemical transformations.

Synthesis of Complex Polyfunctional Molecules

The strategic placement of the methyl, methylamino, and hydroxymethyl groups on the aromatic ring of this compound provides a template for the synthesis of complex polyfunctional molecules. Chemists can selectively modify each functional group to introduce new chemical entities and build molecular complexity. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester. Simultaneously, the methylamino group can undergo N-alkylation, N-acylation, or participate in cyclization reactions. This multi-faceted reactivity is instrumental in creating a wide array of substituted aromatic compounds that are key components in various fields of applied chemistry.

Precursor for Novel Heterocyclic Scaffolds (e.g., quinolines from aminobenzyl alcohols)

One of the most significant applications of aminobenzyl alcohols, including this compound, is in the synthesis of heterocyclic compounds. These cyclic structures are of immense interest due to their prevalence in natural products and pharmaceutically active molecules.

A notable example is the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic drugs. Research has demonstrated that aminobenzyl alcohols can serve as precursors for quinoline synthesis through various synthetic strategies. For example, a facile functionalization of C(sp³)–H bonds and tandem cyclization can be employed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, highlighting a metal-free approach to forming new C–C and C–N bonds. nih.gov This method offers good functional group tolerance and the potential for scaled-up synthesis, making it an efficient and environmentally friendly route to medicinally valuable quinolines. nih.gov The reactivity of the amino and alcohol groups in this compound allows it to participate in condensation and cyclization reactions that lead to the formation of the quinoline ring system.

Exploration in Medicinal Chemistry and Pharmaceutical Development

The structural motifs present in this compound are frequently found in biologically active compounds, making it a molecule of interest for medicinal chemists and pharmaceutical researchers.

As a Structural Analog for Active Pharmaceutical Ingredients

This compound can serve as a structural analog for existing Active Pharmaceutical Ingredients (APIs). By mimicking the spatial arrangement and electronic properties of a portion of a known drug molecule, it can be used in studies to understand structure-activity relationships (SAR). Researchers can synthesize and evaluate analogs based on the this compound scaffold to probe the specific interactions between a drug and its biological target. This approach can lead to the design of new drugs with improved efficacy, selectivity, or pharmacokinetic properties.

Role as a Precursor in Drug Synthesis (e.g., for Ranitidine, Fluoxetine analogs)

A drug precursor is a substance that is used in the manufacturing of illicit drugs, though most also have legitimate commercial uses. wikipedia.org International regulations aim to monitor the trade of these chemicals to prevent their diversion for illegal drug production. wikipedia.org While there is no direct evidence from the provided search results linking this compound as a direct precursor to Ranitidine or Fluoxetine, its chemical structure suggests its potential as a starting material for the synthesis of analogs of these drugs. For example, the synthesis of 3-methylamino-1-phenylpropanol, a structural component that could be derived from a related phenylmethanol, has been documented. google.com

The synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, which are esters of m-hydroxy-α-[(methylamino)methyl]benzyl alcohol (phenylephrine), has been described. google.com These compounds are designed to release the therapeutically active phenylephrine (B352888) upon administration. google.com This highlights the general principle of using substituted aminobenzyl alcohols as key intermediates in the synthesis of pharmaceutical compounds. The functional groups on this compound provide the necessary handles to build the more complex structures of drugs like Ranitidine or to create novel analogs of Fluoxetine for research purposes.

Investigation of Modulatory Effects on Biological Pathways

Derivatives of this compound are investigated for their potential to modulate biological pathways. For instance, studies on N-methyl derivatives of norbelladine, which share some structural similarities, have been conducted to evaluate their biological activities. mdpi.com These investigations included assessing their ability to inhibit enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. mdpi.com The research indicated that N-methylation can enhance butyrylcholinesterase inhibition. mdpi.com Furthermore, the cytotoxic activity of these novel derivatives was tested against various cancer cell lines, and their antiviral properties were also explored. mdpi.com Such studies demonstrate the potential for compounds derived from or related to this compound to interact with biological systems and serve as leads for the development of new therapeutic agents.

Investigational Therapeutic Applications (based on structurally similar compounds)

While direct therapeutic applications of this compound have not been established, research on structurally analogous compounds has revealed a range of potential therapeutic uses. These findings provide a roadmap for the future investigation of this specific molecule.

Derivatives of benzyl (B1604629) alcohol and related aromatic structures have shown promise as anticancer agents. For instance, certain 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent inhibitory activity against cancer cell lines by targeting tubulin polymerization, a critical process in cell division. nih.gov One such compound, 1g2a, exhibited strong inhibition of HCT116 and BEL-7402 cells and was found to arrest the cell cycle in the G2/M phase. nih.gov Similarly, some 2-phenazinamine derivatives have shown good anticancer activity in vitro, with one compound, 2-chloro-N-(phenazin-2-yl)benzamide, showing a potent effect against K562 and HepG2 cancer cells. nih.gov

Furthermore, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, with some compounds showing selectivity for cancer cells and an ability to inhibit cell migration. researchgate.net The structural motif of an amino group on a phenyl ring is also present in 2-aminobenzothiazole (B30445) derivatives, which have been explored as anticancer agents targeting various pathways, including VEGFR-2 kinase and PI3Kα kinase. researchgate.net Benzofuran derivatives have also been identified as having significant cytotoxic activity against various cancer cell lines. researchgate.net These examples highlight the potential for aromatic amines and related heterocyclic structures to serve as scaffolds for the development of new anticancer drugs.

Table 1: Examples of Structurally Similar Compounds with Anticancer Activity

Compound Class Example Compound/Derivative Mechanism of Action/Target Reference
2-Phenylacrylonitriles Compound 1g2a Tubulin polymerization inhibitor nih.gov
2-Phenazinamines 2-chloro-N-(phenazin-2-yl)benzamide Induces apoptosis nih.gov
7-Amino-4-methylquinolin-2(1H)-ones Novel derivatives Inhibit cell migration researchgate.net
2-Aminobenzothiazoles Compound 21 VEGFR-2 kinase inhibitor researchgate.net

The benzyl alcohol moiety is known to possess antimicrobial properties and is used as a preservative in various products. researchgate.netsemanticscholar.org Studies have shown that substituted benzyl alcohols can exhibit significant antibacterial and antifungal activity. oup.comresearchgate.netgoogle.com For example, 3,4,5-trichlorobenzyl alcohol and 2,4-dichlorobenzyl alcohol have demonstrated notable inhibitory and bactericidal effects. oup.com The antimicrobial efficacy of benzyl alcohol derivatives is often dependent on the nature and position of substituents on the aromatic ring.

Structurally related N-phenylbenzamides have also been investigated for their potential as antibacterial and antifungal agents. mdpi.com These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The presence of an N-methyl group in this compound could influence its antimicrobial profile, and this warrants further investigation.

Table 2: Antimicrobial Activity of Structurally Related Benzyl Alcohol Derivatives

Compound Target Organism Activity Reference
3,4,5-Trichlorobenzyl alcohol Bacteria/Fungi Inhibitory oup.com
2,4-Dichlorobenzyl alcohol Bacteria Bactericidal oup.com
N-Phenylbenzamide derivatives S. aureus, E. coli Inhibitory mdpi.com

The search for new antifungal agents has led to the investigation of various aromatic amine derivatives. For instance, N-aryl-N-benzylamines have been synthesized and evaluated for their antifungal activity, with some compounds showing efficacy against dermatophytes. researchgate.net The flexibility of the chain connecting the aromatic rings appears to play a role in their activity. researchgate.net

Benzimidazole and benzotriazole (B28993) derivatives have also been explored as potential antifungal agents, with some compounds showing broad-spectrum activity against various fungal species, including Candida and Aspergillus. nih.gov Additionally, benzamidine (B55565) derivatives containing a 1,2,3-triazole moiety have demonstrated in vivo efficacy against fungal pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com Given that this compound contains both a benzyl and an amino group, it shares structural similarities with these classes of antifungal compounds, suggesting that its derivatives could be of interest in this therapeutic area.

Table 3: Antifungal Activity of Structurally Related Amine Derivatives

Compound Class Target Fungi Activity Reference
N-Aryl-N-benzylamines Dermatophytes Inhibitory researchgate.net
Benzimidazole derivatives Candida, Aspergillus Inhibitory nih.gov
Benzamidine derivatives C. lagenarium, B. cinerea In vivo efficacy mdpi.com

Catalytic Applications in Organic Transformations

While this compound itself is not widely cited as a catalyst, the functional groups it contains—a secondary amine and a primary alcohol—are prevalent in ligands and organocatalysts used in a variety of organic transformations. The field of catalysis frequently employs molecules with these functionalities. youtube.comrsc.org

2-Aminobenzyl alcohols are valuable starting materials for the synthesis of nitrogen-containing heterocycles like quinolines and quinazolines, often through metal-catalyzed reactions. researchgate.netresearchgate.net For example, iridium complexes can catalyze the reaction of 2-aminobenzyl alcohols with other alcohols to form these important heterocyclic structures. researchgate.net Furthermore, the oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis, and various catalytic systems, including those based on copper, have been developed for this purpose. nih.gov

The N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a green and atom-economical reaction where alcohols serve as alkylating agents. rsc.orgmdpi.commrforum.com This reaction is often catalyzed by transition metal complexes, including those of iridium and nickel. rsc.orgnih.gov The amine functionality in this compound could potentially participate in such reactions or, with modification, the molecule could serve as a ligand in these catalytic systems. For instance, bis(pyridyl)-N-alkylamine ligands have been used in copper-catalyzed aerobic alcohol oxidation. semanticscholar.org

The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, is a rapidly growing field. u-tokyo.ac.jp Amino alcohols are a known class of organocatalysts. Therefore, this compound and its derivatives represent a structural scaffold with potential for the design of new catalysts for various organic transformations.

As a Small Organic Molecule Catalyst in C-H Arylation (based on (2-(methylamino)phenyl)methanol)

The development of transition-metal-free C-H arylation reactions is a significant goal in modern organic synthesis, offering a more sustainable and cost-effective alternative to traditional cross-coupling methods. Research has demonstrated that simple, small organic molecules (SOMs) can effectively catalyze these transformations. A key example that provides a basis for the potential of this compound is the closely related compound, (2-(methylamino)phenyl)methanol (B1346500).

Studies have shown that (2-(methylamino)phenyl)methanol is an optimized catalyst for the C-H arylation of unactivated arenes with aryl iodides in the presence of a strong base like potassium tert-butoxide (t-BuOK). rsc.orgrsc.org This transformation allows for the synthesis of biaryls, which are crucial structures in pharmaceuticals and materials science. The reaction is believed to proceed through a radical mechanism, where the small organic molecule plays a critical role in activating the base. rsc.org Fourier transform infrared spectroscopy (FTIR) studies have indicated that hydrogen bonding between the catalyst's hydroxyl and amine groups and the t-BuOK is crucial for activating the catalytic system. rsc.orgrsc.org

The proposed catalytic cycle for (2-(methylamino)phenyl)methanol involves the following key steps rsc.org:

Activation of t-BuOK: The catalyst forms hydrogen bonds with t-BuOK, enhancing its reactivity.

Radical Generation: The activated t-BuOK facilitates a single electron transfer to the aryl iodide, generating an aryl radical.

C-C Bond Formation: The aryl radical attacks the unactivated arene (e.g., benzene) to form a biaryl radical intermediate.

Product Formation: The intermediate is oxidized and then deprotonated to yield the final biaryl product.

The structure of this compound, with its additional methyl group on the phenyl ring, is expected to influence its catalytic activity in a similar reaction. The methyl group may exert both electronic and steric effects. Electronically, as an electron-donating group, it could modulate the acidity of the N-H and O-H protons, potentially affecting the interaction with the base. Sterically, its presence adjacent to the coordinating amine group could influence the geometry of the catalyst-base complex, which might impact catalytic efficiency.

Table 1: Comparison of (2-(methylamino)phenyl)methanol and the Prospective Catalyst

Feature(2-(methylamino)phenyl)methanol rsc.orgrsc.orgThis compound
Structure
Key Functional Groups Secondary amine, Primary alcoholSecondary amine, Primary alcohol
Proven Catalytic Role C-H arylation of unactivated arenesProspective catalyst for C-H arylation
Proposed Mechanism Radical mechanism initiated by activated t-BuOKLikely similar radical mechanism
Potential Influence of Substituent N/A (Reference compound)The 3-methyl group may introduce steric hindrance and electronic effects, potentially altering catalytic activity and selectivity.

This table is generated based on existing research on the reference compound and theoretical considerations for this compound.

Design of Ligands for Transition Metal-Catalyzed Reactions

The amine and alcohol functional groups in this compound make it an excellent candidate for a bidentate ligand, capable of coordinating to a transition metal center through both the nitrogen and oxygen atoms. Such N,O-bidentate ligands are valuable in coordination chemistry and catalysis, providing stability to the metal complex and influencing the outcome of the reaction.

The design of ligands is crucial for controlling the activity, selectivity, and stability of transition metal catalysts. nih.gov Main group elements within the ligand structure can create unique electronic and steric environments for the metal center. nih.gov In the case of this compound, the nitrogen and oxygen atoms act as donor sites. The methyl group at the 3-position and the N-methyl group introduce specific steric and electronic properties that can be fine-tuned.

Potential Coordination Modes and Effects:

Chelation: The molecule can form a stable five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting complex compared to monodentate ligands.

Steric Influence: The methyl group on the aromatic ring can introduce steric bulk near the metal's coordination sphere. This can influence the substrate approach and the regioselectivity of the catalyzed reaction. For instance, in reactions like palladium-catalyzed C-H arylation, such directing groups are pivotal. nih.gov

Electronic Tuning: The electron-donating nature of the methyl group on the phenyl ring and the N-methyl group can increase the electron density on the nitrogen and oxygen donors. This enhanced donor capacity can affect the electronic properties of the metal center, thereby influencing its catalytic activity.

These complexes could find applications in various transition metal-catalyzed reactions, including hydrogenations, transfer hydrogenations, and cross-coupling reactions. The synthesis of metal complexes with related ligands, such as those derived from phenyl isothiocyanate and Girard's T reagent, demonstrates the versatility of using multidentate ligands to create octahedral complexes with various transition metals like Cu(II), Co(II), and Ni(II). nih.gov

Potential in Materials Science and Polymer Chemistry

The reactivity of the amine and alcohol functionalities, combined with the rigidity of the aromatic core, positions this compound as a valuable building block in materials science.

Monomer for the Synthesis of Novel Polymeric Materials (e.g., conducting polymers from aminobenzyl alcohols)

Conducting polymers are a class of organic materials that possess the electronic properties of metals or semiconductors while retaining the processing advantages of polymers. datapdf.com Polyaniline and its derivatives are among the most studied conducting polymers due to their good environmental stability and tunable conductivity. datapdf.comscilit.com

Aminobenzyl alcohols are known monomers for the synthesis of conducting polymers. For example, poly(o-aminobenzyl alcohol) has been synthesized via electrochemical polymerization. dergipark.org.tr The resulting polymer is electroactive and its properties can be modulated by copolymerization with other monomers like aniline (B41778). datapdf.comacs.org The conductivity of these polymers typically falls within the semiconducting range. datapdf.com

This compound can serve as a monomer for a novel conducting polymer. The polymerization would likely proceed through an oxidative coupling mechanism, similar to that of aniline and other substituted derivatives, forming C-N or C-C bonds between monomer units. The presence of the hydroxyl group offers several advantages:

Increased Solubility: The -CH₂OH group can enhance the solubility of the resulting polymer in certain solvents, improving processability.

Interchain Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding between polymer chains, which can influence the material's morphology and thermal stability. datapdf.com

Post-Polymerization Modification: The hydroxyl group provides a reactive handle for further chemical modification of the polymer, allowing for the grafting of other functional groups.

The methyl and N-methyl substituents on the this compound monomer unit would be expected to influence the final polymer's properties. The steric bulk might affect the planarity of the polymer backbone, which in turn could impact the extent of π-conjugation and, consequently, the electrical conductivity.

Table 2: Predicted Properties of a Polymer Derived from this compound

PropertyBasis of Prediction (Analogous Polymers)Predicted Influence of this compound Structure
Conductivity Poly(o-aminobenzyl alcohol) exhibits conductivity in the semiconducting range (e.g., 10⁻⁵ S cm⁻¹). datapdf.comThe methyl substituents may introduce steric hindrance, potentially decreasing π-orbital overlap and lowering conductivity compared to the unsubstituted analogue.
Processability The -CH₂OH group in poly(o-aminobenzyl alcohol) improves processability over polyaniline. datapdf.comThe monomer's structure should lead to a polymer with reasonable solubility, similar to or better than poly(o-aminobenzyl alcohol).
Thermal Stability Substituted polyanilines often exhibit enhanced thermal stability. datapdf.comThe introduction of methyl groups and the potential for hydrogen bonding via the -OH group could enhance the thermal stability of the polymer.
Functionalization The -OH group is a site for further reactions. google.comThe polymer backbone would be decorated with hydroxyl groups, available for esterification or etherification to create new functional materials.

This table is generated based on findings from analogous polymer systems and theoretical considerations.

Applications in the Design of Functional Organic Materials

Functional organic materials are designed at a molecular level to exhibit specific properties for applications in electronics, optics, and sensing. dumelelab.com The structure of this compound contains several key functional groups—an aromatic ring, a secondary amine, and an alcohol—that are hallmarks of many functional organic molecules. masterorganicchemistry.com

The molecule's potential applications in this area are diverse:

Building Block for Supramolecular Assemblies: The N-H and O-H groups are capable of forming strong and directional hydrogen bonds. This property can be exploited to construct well-ordered supramolecular structures, such as liquid crystals or organic frameworks.

Precursor for Optoelectronic Materials: The substituted benzene (B151609) ring is a chromophore. By extending the conjugation or attaching other photoactive groups, this compound can serve as a core for synthesizing dyes for solar cells, organic light-emitting diodes (OLEDs), or molecular sensors. The amine group can act as an electron donor in donor-acceptor systems, which are fundamental to many organic electronic devices.

Corrosion Inhibitors: Molecules containing nitrogen and oxygen heteroatoms, particularly those with aromatic rings, are often effective corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective layer. Poly(o-aminobenzyl alcohol) films have been studied for the corrosion protection of stainless steel. dergipark.org.tr this compound could be investigated for similar applications, either as a small molecule inhibitor in a coating formulation or as a monomer for a protective polymer film.

The strategic combination of a rigid aromatic platform with flexible, reactive functional groups makes this compound a versatile component for the rational design of new functional organic materials.

Conclusion and Future Perspectives for 3 Methyl 2 Methylamino Phenyl Methanol Research

Summary of Current Knowledge Gaps and Research Challenges for the Compound

The most profound knowledge gap is the very existence of published data on (3-Methyl-2-(methylamino)phenyl)methanol. This gap encompasses its fundamental physicochemical properties, established synthetic routes, and any characterization data. The primary research challenge is, therefore, the de novo synthesis and characterization of this molecule. Overcoming this initial hurdle will lay the groundwork for all subsequent research.

Key Unanswered Questions:

Research AreaSpecific Knowledge Gaps
Synthesis - Lack of any published synthetic methods. - Unknown optimal starting materials and reaction conditions.
Spectroscopic Data - No available NMR, IR, Mass Spectrometry, or UV-Vis data for structural confirmation.
Physicochemical Properties - Unknown melting point, boiling point, solubility, and pKa values.
Crystallography - No crystal structure data to understand its solid-state conformation.
Biological Activity - Complete absence of screening against any biological targets.
Chemical Reactivity - Unexplored reactivity of the functional groups.

Proposed Directions for Novel Synthetic Routes and Methodology Development

The development of a reliable and efficient synthesis of this compound is the gateway to all future studies. Drawing inspiration from the synthesis of related amino alcohols, several strategies can be proposed. A plausible approach could involve the reduction of a suitable precursor such as 3-methyl-2-(methylamino)benzoic acid or its corresponding ester. Another potential route could be the controlled mono-N-methylation of 2-amino-3-methylbenzyl alcohol. The exploration of metal-free synthesis methods, such as those demonstrated for other β-amino alcohols, could also provide an environmentally benign pathway. nih.gov

Opportunities for Advanced Mechanistic Understanding through Experimental and Computational Synergy

Once a synthetic route is established, a synergistic approach combining experimental and computational methods will be crucial for a deep mechanistic understanding. Computational modeling can predict reaction pathways, transition states, and spectroscopic properties, which can then be validated experimentally. For instance, understanding the intramolecular interactions between the hydroxyl and the methylamino groups will be key to predicting its conformational preferences and reactivity.

Potential for Expanded Therapeutic, Catalytic, and Materials Applications

While speculative at this stage, the structural motifs within this compound suggest several potential applications. Amino alcohol backbones are prevalent in many pharmaceutical compounds. Therefore, this molecule could serve as a novel scaffold in medicinal chemistry. The presence of both a Lewis basic nitrogen and a protic alcohol group could lend itself to applications in catalysis, potentially as a ligand for metal catalysts or as an organocatalyst itself. Furthermore, the ability of the amino and hydroxyl groups to form hydrogen bonds suggests potential use in the design of new materials, such as polymers or supramolecular assemblies.

Integration of High-Throughput Screening and Artificial Intelligence in Future Compound Exploration

Following the successful synthesis and characterization of this compound, high-throughput screening (HTS) could rapidly elucidate its biological activity profile against a wide array of targets. tesisenred.net HTS platforms can screen vast compound libraries, and the inclusion of this novel molecule could lead to the identification of unexpected biological activities. researchgate.net Furthermore, artificial intelligence and machine learning models, trained on data from related compounds, could predict the properties and potential applications of this compound, thereby guiding experimental efforts and accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-Methyl-2-(methylamino)phenyl)methanol, and how can reaction conditions be optimized?

  • Synthesis Methodology : A common approach involves Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to assemble the aromatic core, followed by reductive amination to introduce the methylamino group. For example, in analogous compounds, methylamino groups are introduced via ammonolysis of intermediates using methanolic ammonia solutions . Post-synthetic modifications, such as N-demethylation using calcium oxide and iodine in methanol, may refine regioselectivity .
  • Optimization : Temperature control (e.g., 0°C for acid-sensitive steps) and inert atmospheres (nitrogen) are critical to prevent side reactions. Solvent selection (e.g., ethyl acetate for acid-base extractions) improves yield during purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the methylamino and methanol substituents. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (e.g., >98.4% purity as in ) assesses purity.
  • Functional Group Analysis : IR spectroscopy identifies hydroxyl (-OH) and amine (-NH) stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Reconciliation : Discrepancies often arise from solvent polarity or pH variations. For example, high water solubility (>35 mg/mL) noted in may apply only to protonated forms (e.g., hydrochloride salts). Test solubility in buffered systems (pH 1–12) using UV-Vis spectroscopy.
  • Stability Studies : Conduct accelerated degradation studies under oxidative (H2_2O2_2), thermal (40–60°C), and photolytic conditions. LC-MS monitors degradation products, with kinetic modeling to predict shelf life .

Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

  • In Vitro Models : Use hepatic microsomes or hepatocytes to assess Phase I/II metabolism. Track N-demethylation (via LC-MS/MS), a common metabolic pathway for methylamino groups, as seen in .
  • In Vivo Correlation : Administer radiolabeled compound to rodents, collecting plasma/tissue samples over time. Compare pharmacokinetic profiles (Cmax_{max}, t1/2_{1/2}) with computational predictions (e.g., ClogP 2.99 from ).

Q. How can the compound’s reactivity under varying catalytic conditions be systematically evaluated?

  • Catalytic Screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling efficiency. For example, Pd(PPh3_3)2_2Cl2_2/CuI systems in DMF enable aryl-alkyne couplings, critical for structural analogs .
  • Reductive Conditions : Compare borane reagents (e.g., 5-ethyl-2-methylpyridine borane ) vs. NaBH4_4 for selective reduction of intermediates. Monitor by TLC/GC-MS to identify side products.

Methodological Notes

  • Data Reproducibility : Replicate synthesis and analysis protocols from peer-reviewed patents (e.g., EP 4 374 877 A2 ) rather than commercial databases.
  • Safety : Adopt safety measures from toxicology guidelines (e.g., EPA HPV documents ) when handling methylamino derivatives, including PPE and waste disposal protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-2-(methylamino)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Methyl-2-(methylamino)phenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.